molecular formula C16H12N2OS B2921013 N,2-diphenyl-1,3-thiazole-4-carboxamide CAS No. 92868-04-7

N,2-diphenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2921013
CAS No.: 92868-04-7
M. Wt: 280.35
InChI Key: IUSLLZOJSNRLMQ-UHFFFAOYSA-N
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Description

“N,2-diphenyl-1,3-thiazole-4-carboxamide” is a compound with the molecular formula C16H12N2OS . It belongs to the class of thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Thiazole derivatives, including benzofused thiazole analogs, have been investigated for their antioxidant and anti-inflammatory properties. A study highlighted the synthesis of benzofused thiazole derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities. These compounds showed potential antioxidant activity against various reactive species and exhibited distinct anti-inflammatory activity, suggesting their usefulness in developing new therapeutic agents (Raut et al., 2020).

Applications in Drug Discovery

Thiazole and its derivatives are key scaffolds in organic compounds with diverse applications in drug discovery, material science, and pharmaceutical chemistry. Their stability and ability to participate in hydrogen bonding make them valuable for designing drugs with various biological activities (Kaushik et al., 2019).

Synthesis of Fused Heterocycles

4-(2-R-Aryl)-1,2,3-thiazoles are utilized in the synthesis of various heterocyclic compounds such as 1-benzofurans and indoles. Their synthetic potential underscores their importance in medicinal chemistry for creating complex derivatives with potential therapeutic applications (Petrov & Androsov, 2013).

Optoelectronic Materials

Quinazolines and pyrimidines, related to thiazole compounds, have been explored for their application in optoelectronic materials. Their incorporation into π-extended conjugated systems has been of great value for developing novel materials for electronic devices, highlighting the versatility of thiazole derivatives in various technological applications (Lipunova et al., 2018).

Environmental Impact and Toxicity Studies

Research on polybrominated diphenyl ethers (PBDEs), structurally related to thiazole derivatives, examines their environmental levels, toxicity, and ecological risks. These studies are crucial for understanding the environmental behavior of such compounds and their potential impact on human health and ecosystems (McGrath et al., 2017).

Future Directions

Thiazoles, including “N,2-diphenyl-1,3-thiazole-4-carboxamide”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities, with the aim of developing new drugs with improved efficacy and fewer side effects .

Properties

IUPAC Name

N,2-diphenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c19-15(17-13-9-5-2-6-10-13)14-11-20-16(18-14)12-7-3-1-4-8-12/h1-11H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSLLZOJSNRLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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